
Application Notes and Protocols: AOH1160 in
Hepatocellular Carcinoma (HepG2, Huh7) Cell

Lines

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: AOH1160

Cat. No.: B2380465 Get Quote

For Research Use Only.

Introduction
AOH1160 is a potent and selective small molecule inhibitor of Proliferating Cell Nuclear

Antigen (PCNA). PCNA is a critical protein involved in DNA replication and repair, and its

upregulation is a hallmark of many cancers, including hepatocellular carcinoma (HCC).[1][2] By

targeting a cancer-associated isoform of PCNA, AOH1160 has been shown to selectively kill

cancer cells while sparing non-malignant cells.[1][2] These application notes provide detailed

protocols for studying the effects of AOH1160 on the HCC cell lines HepG2 and Huh7, focusing

on cell viability, apoptosis, and cell cycle arrest.

Mechanism of Action
AOH1160 disrupts the essential functions of PCNA in cancer cells, leading to cell death

through multiple mechanisms. Mechanistically, AOH1160 interferes with DNA replication,

blocks homologous recombination-mediated DNA repair, and causes cell cycle arrest.[1][2] This

disruption of DNA maintenance processes induces apoptosis in cancer cells.[1] Furthermore,

AOH1160 has been shown to synergize with other anticancer agents, such as PARP inhibitors,

to enhance tumor cell killing.[3]
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AOH1160 Efficacy in HepG2 and Huh7 Cell Lines
The following tables summarize the quantitative data on the effects of AOH1160 on HepG2 and

Huh7 hepatocellular carcinoma cell lines.

Cell Line Assay Parameter Value Reference

HepG2
Cell Viability

(MTT Assay)
IC50 1.17 µM [3]

Huh7
Cell Viability

(MTT Assay)
IC50 0.89 µM [3]

Table 1: IC50 values of AOH1160 in HepG2 and Huh7 cells after 6 days of treatment.[3]

Cell Line Treatment
% of Cells
in G1 Phase

% of Cells
in S Phase

% of Cells
in G2/M
Phase

Reference

HepG2
Control

(DMSO)
55.1% 25.3% 19.6% [3]

HepG2
AOH1160

(1.0 µM)
48.2% 20.1% 31.7% [3]

Huh7
Control

(DMSO)
58.7% 22.4% 18.9% [3]

Huh7
AOH1160

(1.0 µM)
49.5% 18.7% 31.8% [3]

Table 2: Cell cycle distribution of HepG2 and Huh7 cells treated with AOH1160 for 48 hours.[3]
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Cell Line Treatment % Apoptotic Cells Reference

HepG2 Control (DMSO) ~5% [3]

HepG2 AOH1160 (0.5 µM) ~10% [3]

HepG2 AOH1160 (1.0 µM) ~18% [3]

HepG2 AOH1160 (1.5 µM) ~25% [3]

Table 3: Apoptosis in HepG2 cells treated with varying concentrations of AOH1160 for 48

hours, as determined by flow cytometry.[3]
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Caption: Proposed signaling pathway of AOH1160 in hepatocellular carcinoma cells.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12043649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043649/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043649/
https://www.benchchem.com/product/b2380465?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12043649/
https://www.benchchem.com/product/b2380465?utm_src=pdf-body-img
https://www.benchchem.com/product/b2380465?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2380465?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Assays

Start: Culture HepG2/Huh7 Cells

Treat with AOH1160
(Varying Concentrations)

Incubate for
24-144 hours

Cell Viability
(MTT Assay)

Apoptosis
(Annexin V/PI Staining)

Cell Cycle Analysis
(PI Staining)

Protein Expression
(Western Blot)

Click to download full resolution via product page

Caption: General experimental workflow for evaluating AOH1160 in HCC cell lines.

Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AOH1160.

Materials:

HepG2 or Huh7 cells

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1%

Penicillin-Streptomycin

AOH1160 (stock solution in DMSO)

96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

Microplate reader

Procedure:

Seed HepG2 or Huh7 cells into 96-well plates at a density of 1.5 × 10³ to 4 × 10³ cells per

well in 100 µL of complete growth medium.[3]

Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.

Prepare serial dilutions of AOH1160 in complete growth medium. The final concentrations

should range from approximately 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the

same concentration as the highest AOH1160 concentration.

Remove the medium from the wells and add 100 µL of the AOH1160 dilutions or vehicle

control.

Incubate the plates for 6 days.[3]

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours

at 37°C.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 490 nm using a microplate reader.[3]

Calculate the percentage of cell viability for each concentration relative to the vehicle control

and determine the IC50 value using appropriate software.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining by
Flow Cytometry)
This protocol quantifies the percentage of apoptotic cells following AOH1160 treatment.
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Materials:

HepG2 or Huh7 cells

6-well plates

AOH1160

Annexin V-FITC Apoptosis Detection Kit

Phosphate-Buffered Saline (PBS)

Flow cytometer

Procedure:

Seed HepG2 or Huh7 cells in 6-well plates and allow them to adhere overnight.

Treat the cells with the desired concentrations of AOH1160 (e.g., 0.5 µM, 1.0 µM, 1.5 µM)

and a vehicle control for 48 hours.[3]

Harvest the cells by trypsinization and collect the cell suspension.

Wash the cells twice with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit.

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the

manufacturer's instructions.

Incubate the cells in the dark for 15 minutes at room temperature.

Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable

(Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and

necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis (Propidium Iodide
Staining by Flow Cytometry)
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This protocol determines the effect of AOH1160 on cell cycle distribution.

Materials:

HepG2 or Huh7 cells

6-well plates

AOH1160

PBS

70% Ethanol (ice-cold)

RNase A

Propidium Iodide (PI) staining solution

Flow cytometer

Procedure:

Seed HepG2 or Huh7 cells in 6-well plates and allow them to attach overnight.

Treat the cells with AOH1160 (e.g., 1.0 µM) or a vehicle control for 48 hours.[3]

Harvest the cells and wash them with PBS.

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

Store the fixed cells at -20°C for at least 2 hours.

Centrifuge the cells and wash with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining solution containing RNase A.

Incubate in the dark for 30 minutes at room temperature.
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Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1,

S, and G2/M phases of the cell cycle.[3]

Protocol 4: Western Blot Analysis
This protocol is for assessing the protein levels of key markers in the AOH1160 signaling

pathway.

Materials:

HepG2 or Huh7 cells

AOH1160

RIPA lysis buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit

SDS-PAGE gels

Nitrocellulose or PVDF membranes

Primary antibodies (e.g., anti-PCNA, anti-PARP1, anti-cleaved Caspase-3, anti-p53, anti-β-

actin)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Treat HepG2 or Huh7 cells with AOH1160 at the desired concentrations and time points.

Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

Denature the protein lysates by boiling with Laemmli sample buffer.
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Separate the proteins by SDS-PAGE and transfer them to a membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.

Wash the membrane again and detect the protein bands using a chemiluminescent substrate

and an imaging system.

Use β-actin as a loading control to normalize protein expression levels.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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